2,2,5,5-Tetramethylcyclohexane-1,4-dione

Description

BenchChem offers high-quality 2,2,5,5-Tetramethylcyclohexane-1,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,5,5-Tetramethylcyclohexane-1,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

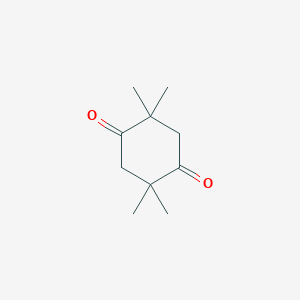

Structure

3D Structure

Properties

IUPAC Name |

2,2,5,5-tetramethylcyclohexane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-9(2)5-8(12)10(3,4)6-7(9)11/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQZSPVHJYLKOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(CC1=O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50539118 | |

| Record name | 2,2,5,5-Tetramethylcyclohexane-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50539118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86838-54-2 | |

| Record name | 2,2,5,5-Tetramethylcyclohexane-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50539118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 2,2,5,5-Tetramethylcyclohexane-1,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,2,5,5-tetramethylcyclohexane-1,4-dione. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for experimental design, compound characterization, and theoretical modeling.

Core Physical Properties

2,2,5,5-Tetramethylcyclohexane-1,4-dione is a cyclic ketone and a monoterpenoid that can be isolated from the herbs of Liriodendron tulipifera.[1][2] Its physical characteristics are essential for its handling, purification, and application in synthetic chemistry.

Data Summary

The quantitative physical properties of 2,2,5,5-tetramethylcyclohexane-1,4-dione are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆O₂ | [1] |

| Molecular Weight | 168.23 g/mol | [1] |

| Appearance | White solid | [3] |

| Melting Point | 95 °C | [4] |

| Boiling Point | 240.8 ± 33.0 °C at 760 mmHg | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Flash Point | 88.1 ± 22.4 °C | |

| Solubility | Soluble in Chloroform | [4] |

| CAS Number | 86838-54-2 | [1][5] |

Experimental Protocols

Melting Point Determination

A standard capillary melting point apparatus would be used to determine the melting point of crystalline 2,2,5,5-tetramethylcyclohexane-1,4-dione.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate.

-

The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.

-

Spectroscopic Analysis

Standard spectroscopic techniques are used to confirm the structure and purity of 2,2,5,5-tetramethylcyclohexane-1,4-dione.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 300 or 400 MHz).

-

The sample would be dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a KBr pellet, a thin film, or a solution.

-

The spectrum would show characteristic absorption bands for the functional groups present, notably a strong absorption for the C=O (carbonyl) stretch. Ketones typically show a strong C=O stretching band in the region of 1750-1700 cm⁻¹.[6]

-

Logical Relationships in Characterization

The characterization of a synthesized or isolated compound like 2,2,5,5-tetramethylcyclohexane-1,4-dione follows a logical workflow to confirm its identity and purity.

Characterization Workflow

This diagram illustrates the typical workflow, starting from the synthesis or isolation of the compound, followed by purification. The purified compound then undergoes spectroscopic analysis and physical property measurements to confirm its chemical structure and purity.

References

- 1. 2,2,5,5-Tetramethylcyclohexane-1,4-dione | C10H16O2 | CID 13390715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. US4161614A - Process for the preparation of cyclohexane dione-(1,4)-tetramethyl diketal - Google Patents [patents.google.com]

- 4. Cas 702-50-1,2,2,5,5-Tetramethylcyclohexane-1,3-dione | lookchem [lookchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Ketone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2,2,5,5-Tetramethylcyclohexane-1,4-dione: Structure, Bonding, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and potential biological significance of 2,2,5,5-tetramethylcyclohexane-1,4-dione. Given the limited availability of experimental data for this specific molecule, this guide combines established information with data from closely related analogs and general experimental protocols to offer a thorough resource for research and development.

Chemical Structure and Properties

2,2,5,5-Tetramethylcyclohexane-1,4-dione is a cyclic ketone with the molecular formula C₁₀H₁₆O₂.[1] Its structure consists of a cyclohexane (B81311) ring substituted with two ketone groups at positions 1 and 4, and two gem-dimethyl groups at positions 2 and 5. This compound is also classified as a monoterpenoid and has been identified as a natural product isolated from the Tulip Poplar tree, Liriodendron tulipifera.

The symmetrical nature of the molecule, with the bulky tetramethyl substitution, influences its chemical reactivity and physical properties. The quaternary carbons at the 2 and 5 positions sterically hinder the adjacent carbonyl groups, which can affect their typical reactions.

Physicochemical Data

A summary of the computed physicochemical properties of 2,2,5,5-tetramethylcyclohexane-1,4-dione is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₂ | [1] |

| Molecular Weight | 168.23 g/mol | [1] |

| IUPAC Name | 2,2,5,5-tetramethylcyclohexane-1,4-dione | [1] |

| CAS Number | 86838-54-2 | [1] |

| XLogP3-AA | 1.2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 168.115029749 Da | [1] |

Bonding and Spectroscopic Analysis

A detailed analysis of the bonding within 2,2,5,5-tetramethylcyclohexane-1,4-dione can be achieved through various spectroscopic techniques. Due to the absence of published experimental spectra for this specific compound, this section provides predicted data and experimental data for a closely related structural isomer, 2,2,6,6-tetramethylcyclohexanone (B74775), for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 2,2,5,5-tetramethylcyclohexane-1,4-dione is expected to be relatively simple due to the molecule's symmetry. A single sharp singlet would be predicted for the twelve equivalent protons of the four methyl groups. Another singlet would be expected for the four equivalent methylene (B1212753) protons on the cyclohexane ring.

¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the carbonyl carbons, the quaternary carbons bearing the methyl groups, the methyl carbons, and the methylene carbons.

Representative Data: 2,2,6,6-Tetramethylcyclohexanone

As a reference, the experimental NMR data for the isomeric compound 2,2,6,6-tetramethylcyclohexanone (CAS No. 1195-93-3) is presented in Table 2.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent |

| ¹³C | 216.9, 54.9, 39.5, 27.9, 18.9 | - | CDCl₃ |

Note: This data is for a structural isomer and is provided for illustrative purposes.

Infrared (IR) Spectroscopy

The IR spectrum of 2,2,5,5-tetramethylcyclohexane-1,4-dione is expected to show a strong absorption band characteristic of the C=O stretching of the ketone functional groups, typically in the range of 1700-1725 cm⁻¹. Other significant peaks would include those corresponding to C-H stretching and bending vibrations of the methyl and methylene groups.

Representative Data: 2,2,6,6-Tetramethylcyclohexanone

The IR spectrum of 2,2,6,6-tetramethylcyclohexanone shows a prominent peak for the carbonyl stretch.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O Stretch | ~1700 |

Note: This data is for a structural isomer and is provided for illustrative purposes.

Mass Spectrometry (MS)

Mass spectrometry of 2,2,5,5-tetramethylcyclohexane-1,4-dione would likely show a molecular ion peak (M⁺) at m/z 168. Fragmentation patterns would be expected to involve the loss of methyl groups and cleavage of the cyclohexane ring.

Representative Data: 2,2,6,6-Tetramethylcyclohexanone

The mass spectrum of 2,2,6,6-tetramethylcyclohexanone exhibits a molecular ion peak and characteristic fragmentation.

| m/z | Interpretation |

| 154 | [M]⁺ |

| 98 | [M - C₄H₈]⁺ |

| 83 | [M - C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ |

Note: This data is for a structural isomer and is provided for illustrative purposes.

Experimental Protocols

General Protocol for Spectroscopic Analysis

A general workflow for the spectroscopic characterization of a compound like 2,2,5,5-tetramethylcyclohexane-1,4-dione is outlined below.

Caption: General workflow for spectroscopic analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR spectroscopy, the sample can be analyzed as a thin film or in a KBr pellet. For mass spectrometry, the sample is introduced into the instrument, often after dissolution in a volatile solvent.

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

IR Spectroscopy: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Mass Spectrometry: Obtain the mass spectrum using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Analysis: Integrate the data from all spectroscopic techniques to confirm the chemical structure and bonding of the molecule.

Plausible Synthetic Approach

Caption: Plausible synthetic pathway.

Methodology:

-

Starting Material: 2,2,5,5-Tetramethylcyclohexane-1,4-diol.

-

Oxidation: The diol would be subjected to oxidation using a suitable oxidizing agent that converts secondary alcohols to ketones. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

-

Workup and Purification: Following the reaction, a standard aqueous workup would be performed, followed by extraction with an organic solvent. The crude product would then be purified, likely by column chromatography or recrystallization, to yield the desired 2,2,5,5-tetramethylcyclohexane-1,4-dione.

General Protocol for Isolation from Liriodendron tulipifera

As 2,2,5,5-tetramethylcyclohexane-1,4-dione is a known natural product, a general procedure for its isolation from its plant source is relevant. Terpenoids are typically extracted from plant material using organic solvents and then purified by chromatography.

Caption: General workflow for terpenoid isolation.

Methodology:

-

Extraction: Dried and powdered plant material (e.g., leaves or bark of Liriodendron tulipifera) is extracted with a suitable organic solvent such as methanol or ethanol.

-

Partitioning: The crude extract is then partitioned between a nonpolar solvent (e.g., hexane) and a polar solvent mixture (e.g., aqueous methanol) to separate compounds based on polarity.

-

Chromatography: The fraction containing the terpenoids is subjected to column chromatography over silica gel, eluting with a gradient of solvents of increasing polarity.

-

Further Purification: Fractions containing the compound of interest are further purified using techniques such as high-performance liquid chromatography (HPLC) or recrystallization to obtain the pure 2,2,5,5-tetramethylcyclohexane-1,4-dione.

Potential Biological Activity and Drug Development Relevance

While there is no specific biological activity reported for 2,2,5,5-tetramethylcyclohexane-1,4-dione, the cyclohexane-1,4-dione scaffold is present in various biologically active molecules. Derivatives of cyclohexanediones have been investigated for a range of therapeutic applications.

Areas of Potential Interest

Based on the activities of related compounds, potential areas for investigating the biological activity of 2,2,5,5-tetramethylcyclohexane-1,4-dione include:

-

Anticancer Activity: Quinone and hydroquinone (B1673460) moieties, which are structurally related to the 1,4-dione system, are found in numerous anticancer agents. The cytotoxic potential of this compound against various cancer cell lines could be a subject of future research.

-

Anti-inflammatory Effects: Some cyclohexanedione derivatives have shown anti-inflammatory properties.

-

Enzyme Inhibition: The dicarbonyl functionality suggests potential for interaction with the active sites of various enzymes.

Proposed Research Workflow

A logical workflow for the preliminary biological evaluation of 2,2,5,5-tetramethylcyclohexane-1,4-dione is proposed below.

Caption: Proposed workflow for biological evaluation.

This workflow outlines a standard progression from initial screening to identify any biological activity, followed by more in-depth studies to determine the potency and mechanism of action, and finally, medicinal chemistry efforts to optimize the structure for improved therapeutic properties.

Conclusion

2,2,5,5-Tetramethylcyclohexane-1,4-dione represents an intriguing, yet understudied, natural product. Its symmetrical and sterically hindered structure presents interesting chemical properties. While a comprehensive experimental dataset for this specific molecule is currently lacking in the public domain, this guide provides a framework for its study by presenting data from close analogs and outlining general experimental protocols for its characterization, synthesis, and biological evaluation. For researchers in drug development, the cyclohexane-1,4-dione core, coupled with its natural product origin, suggests that 2,2,5,5-tetramethylcyclohexane-1,4-dione and its derivatives may be worthy of further investigation as potential therapeutic agents.

References

Unveiling 2,2,5,5-Tetramethylcyclohexane-1,4-dione: A Technical Overview of Its Natural Origins

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a resource on the natural sources of the monoterpenoid 2,2,5,5-Tetramethylcyclohexane-1,4-dione. While scientific interest in the vast repository of natural products continues to grow, detailed information on specific compounds can be elusive. This document synthesizes the currently available information regarding the natural occurrence of 2,2,5,5-Tetramethylcyclohexane-1,4-dione and highlights areas where further research is critically needed.

Natural Source Identification

2,2,5,5-Tetramethylcyclohexane-1,4-dione has been identified as a natural product isolated from Liriodendron tulipifera, commonly known as the tulip tree, tulip poplar, or yellow poplar.[1][2] This large deciduous tree is native to eastern North America and is a member of the Magnoliaceae family. Various parts of Liriodendron tulipifera, including its bark, leaves, and roots, have been investigated for their rich phytochemical composition, which includes a diverse array of secondary metabolites such as alkaloids, lignans, flavonoids, and sesquiterpene lactones.

Despite the identification of Liriodendron tulipifera as a natural source, a thorough review of scientific literature reveals a significant gap in quantitative data. To date, no published studies provide specific concentrations or yields of 2,2,5,5-Tetramethylcyclohexane-1,4-dione from any part of the plant. This lack of quantitative analysis presents a considerable challenge for researchers interested in the compound's natural abundance and potential for scalable extraction.

Experimental Protocols: A Need for Elucidation

A critical deficiency in the current body of knowledge is the absence of detailed experimental protocols for the isolation and identification of 2,2,5,5-Tetramethylcyclohexane-1,4-dione from Liriodendron tulipifera. While it is stated that the compound has been "isolated and purified" from this source, the specific methodologies employed have not been published in the accessible scientific literature.[1][2]

For the benefit of researchers aiming to work with this compound from its natural source, a generalized workflow for the isolation of secondary metabolites from plant material is presented below. It must be emphasized that this is a hypothetical workflow and would require optimization for the target compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or mechanism of action of 2,2,5,5-Tetramethylcyclohexane-1,4-dione. Consequently, no signaling pathways involving this compound have been described. Research into the potential bioactivity of this molecule is a wide-open field for investigation. The broader class of cyclohexanediones has been explored for various pharmacological activities, but these findings cannot be directly extrapolated to the specific tetramethylated derivative.

Future Directions and Conclusion

The identification of 2,2,5,5-Tetramethylcyclohexane-1,4-dione in Liriodendron tulipifera provides a starting point for further scientific inquiry. However, the lack of quantitative data, detailed isolation protocols, and biological activity studies represents a significant knowledge gap. Future research should focus on:

-

Quantitative Analysis: Developing and applying analytical methods to determine the concentration of 2,2,5,5-Tetramethylcyclohexane-1,4-dione in various tissues of Liriodendron tulipifera.

-

Protocol Development: Publishing detailed and reproducible protocols for the extraction, isolation, and purification of the compound.

-

Bioactivity Screening: Conducting a broad range of biological assays to elucidate any potential pharmacological effects and to identify its molecular targets.

-

Mechanism of Action Studies: Investigating the signaling pathways and molecular mechanisms through which 2,2,5,5-Tetramethylcyclohexane-1,4-dione may exert any identified biological effects.

References

An In-Depth Technical Guide on the Isolation of 2,2,5,5-Tetramethylcyclohexane-1,4-dione from Liriodendron tulipifera

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,5,5-Tetramethylcyclohexane-1,4-dione is a monoterpenoid that has been identified as a constituent of Liriodendron tulipifera, commonly known as the tulip tree.[1] This technical guide provides a comprehensive overview of the proposed methodology for the isolation and purification of this compound from its natural source. While direct, detailed experimental protocols for the isolation of this specific molecule are not extensively documented in current literature, this paper synthesizes a robust workflow based on established phytochemical investigation techniques for L. tulipifera and general principles of natural product chemistry.[2][3][4] This guide is intended to serve as a foundational resource for researchers interested in the extraction, characterization, and further investigation of this and similar bioactive compounds from plant matrices. It is important to note that, to date, specific biological activities and associated signaling pathways for 2,2,5,5-Tetramethylcyclohexane-1,4-dione have not been reported in the available scientific literature.

Introduction

Liriodendron tulipifera is a well-known hardwood tree native to Eastern North America that has been a subject of phytochemical interest due to its rich composition of secondary metabolites. Various studies have successfully isolated a diverse array of compounds from this plant, including lignans, steroids, benzenoids, alkaloids, and sesquiterpenes.[2][3][4][5] Among its constituents is the monoterpenoid 2,2,5,5-Tetramethylcyclohexane-1,4-dione. This document outlines a proposed, in-depth experimental protocol for the isolation of this target compound, leveraging established methodologies for natural product extraction and purification.

Physicochemical Properties of 2,2,5,5-Tetramethylcyclohexane-1,4-dione

A summary of the known physicochemical properties of the target compound is presented in Table 1. This data is crucial for the design of appropriate extraction and chromatographic separation methods, as well as for the spectroscopic identification of the isolated molecule.

| Property | Value | Reference |

| Molecular Formula | C10H16O2 | [6] |

| Molecular Weight | 168.23 g/mol | [6] |

| IUPAC Name | 2,2,5,5-tetramethylcyclohexane-1,4-dione | [6] |

| CAS Number | 86838-54-2 | [6] |

Table 1: Physicochemical data for 2,2,5,5-Tetramethylcyclohexane-1,4-dione.

Proposed Experimental Protocol for Isolation

The following protocol is a synthesized methodology based on general procedures reported for the phytochemical analysis of Liriodendron tulipifera and standard techniques for the isolation of monoterpenoids from plant material.

Plant Material Collection and Preparation

-

Collection: Collect fresh leaves, stems, or bark of Liriodendron tulipifera. The choice of plant part may influence the yield of the target compound.

-

Drying: Air-dry the collected plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Solvent Maceration: Submerge the powdered plant material in methanol (B129727) (MeOH) at a ratio of 1:10 (w/v).

-

Extraction Process: Allow the mixture to macerate at room temperature for 72 hours with occasional agitation.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

Solvent Partitioning

-

Suspension: Suspend the crude methanolic extract in a mixture of water and methanol (9:1 v/v).

-

Liquid-Liquid Extraction: Perform sequential liquid-liquid partitioning of the suspension with solvents of increasing polarity, starting with n-hexane, followed by chloroform (B151607) (CHCl3), and then ethyl acetate (B1210297) (EtOAc).

-

Fraction Collection: Collect each solvent fraction separately and concentrate them to dryness using a rotary evaporator. The monoterpenoid, being moderately polar, is expected to be present in the n-hexane or chloroform fraction.

Chromatographic Purification

-

Column Chromatography: Subject the most promising fraction (n-hexane or chloroform) to column chromatography over silica (B1680970) gel.

-

Elution Gradient: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection and Analysis: Collect the eluate in fractions and monitor the separation process using Thin Layer Chromatography (TLC) with an appropriate solvent system. Visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Further Purification: Pool the fractions containing the compound of interest (based on TLC analysis) and subject them to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure 2,2,5,5-Tetramethylcyclohexane-1,4-dione.

Structural Elucidation

Confirm the identity and purity of the isolated compound using modern spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy to elucidate the chemical structure.

Visualization of the Experimental Workflow

The proposed workflow for the isolation of 2,2,5,5-Tetramethylcyclohexane-1,4-dione is depicted in the following diagram.

Figure 1: Proposed workflow for the isolation of 2,2,5,5-Tetramethylcyclohexane-1,4-dione.

Biological Activity and Signaling Pathways

A thorough review of the existing scientific literature did not yield any specific reports on the biological activities or the engagement of 2,2,5,5-Tetramethylcyclohexane-1,4-dione in any cellular signaling pathways. While other compounds isolated from Liriodendron tulipifera have demonstrated various biological effects, including antioxidant and anticancer properties, such activities have not been attributed to the target compound of this guide.[2][3] Further research is warranted to explore the potential pharmacological properties of this molecule.

Conclusion

This technical guide provides a synthesized, detailed protocol for the isolation of 2,2,5,5-Tetramethylcyclohexane-1,4-dione from Liriodendron tulipifera. The proposed methodology is grounded in established phytochemical techniques and serves as a practical starting point for researchers. The conspicuous absence of data on the biological activity of this compound highlights a significant knowledge gap and underscores the need for future investigations into its potential therapeutic applications. The successful isolation and characterization of this monoterpenoid will be the first step towards unlocking its pharmacological potential and understanding its role in the complex chemical tapestry of Liriodendron tulipifera.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biofunctional Constituents from Liriodendron tulipifera with Antioxidants and Anti-Melanogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and Anticancer Constituents from the Leaves of Liriodendron tulipifera - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2,2,5,5-Tetramethylcyclohexane-1,4-dione | C10H16O2 | CID 13390715 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,2,5,5-Tetramethylcyclohexane-1,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,2,5,5-tetramethylcyclohexane-1,4-dione, a symmetrically substituted cyclic ketone. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from established spectroscopic principles and computational models. Detailed, generalized experimental protocols for acquiring such spectra are also provided to guide researchers in their laboratory work.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for 2,2,5,5-tetramethylcyclohexane-1,4-dione. It is important to note that actual experimental values may vary depending on the specific instrumentation and conditions used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high degree of symmetry in 2,2,5,5-tetramethylcyclohexane-1,4-dione, with a plane of symmetry passing through the two carbonyl groups, the NMR spectra are expected to be relatively simple.

¹H NMR (Proton NMR): The molecule contains two distinct sets of equivalent protons: the twelve methyl protons and the four methylene (B1212753) protons. This will result in two singlets in the ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Data for 2,2,5,5-Tetramethylcyclohexane-1,4-dione

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.2 | Singlet | 12H | -CH₃ (four equivalent methyl groups) |

| ~2.5 | Singlet | 4H | -CH₂- (two equivalent methylene groups) |

¹³C NMR (Carbon-13 NMR): The molecule has four unique carbon environments: the carbonyl carbons, the quaternary carbons to which the methyl groups are attached, the methylene carbons, and the methyl carbons.

Table 2: Predicted ¹³C NMR Data for 2,2,5,5-Tetramethylcyclohexane-1,4-dione

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~210 | C | C=O (Ketone) |

| ~55 | C | C(CH₃)₂ (Quaternary) |

| ~45 | CH₂ | -CH₂- (Methylene) |

| ~25 | CH₃ | -CH₃ (Methyl) |

Infrared (IR) Spectroscopy

The IR spectrum of 2,2,5,5-tetramethylcyclohexane-1,4-dione is expected to be dominated by a strong absorption band corresponding to the carbonyl group stretching vibration.

Table 3: Predicted IR Absorption Bands for 2,2,5,5-Tetramethylcyclohexane-1,4-dione

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2870 | Strong | C-H stretch (alkane) |

| 1710 | Strong | C=O stretch (ketone) |

| 1470-1450 | Medium | C-H bend (alkane) |

Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak corresponding to the molecular weight of the compound (168.23 g/mol ). The fragmentation pattern will likely involve the loss of methyl and tert-butyl groups.

Table 4: Predicted Mass Spectrometry Fragmentation for 2,2,5,5-Tetramethylcyclohexane-1,4-dione

| m/z | Predicted Fragment Ion | Possible Loss |

| 168 | [C₁₀H₁₆O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 153 | [M - CH₃]⁺ | Loss of a methyl radical |

| 111 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |

| 83 | [M - C₄H₉ - CO]⁺ | Loss of a tert-butyl radical and carbon monoxide |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS data for 2,2,5,5-tetramethylcyclohexane-1,4-dione. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of 2,2,5,5-tetramethylcyclohexane-1,4-dione.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: 0-10 ppm.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A greater number of scans will be required compared to ¹H NMR.

-

Typical spectral width: 0-220 ppm.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet:

-

Grind a small amount of the sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Thin Film:

-

Dissolve the sample in a volatile solvent (e.g., acetone (B3395972) or dichloromethane).

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

-

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For this non-polar compound, EI coupled with Gas Chromatography (GC-MS) would be a suitable technique.

-

GC-MS Parameters (for EI):

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 280 °C).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the correlation between the predicted spectral data and the molecular structure of 2,2,5,5-tetramethylcyclohexane-1,4-dione.

Conformational Analysis of 2,2,5,5-Tetramethylcyclohexane-1,4-dione: A Review of Available Data

This technical guide aims to provide a foundational understanding of the likely conformational preferences of 2,2,5,5-tetramethylcyclohexane-1,4-dione based on the well-established principles of cyclohexane (B81311) conformational analysis. However, it must be emphasized that the following discussion is based on theoretical considerations and analogies to related structures, rather than direct experimental or computational evidence for the target molecule.

Theoretical Conformational Isomers

Like other cyclohexane derivatives, 2,2,5,5-tetramethylcyclohexane-1,4-dione is expected to exist in a dynamic equilibrium between several conformations, primarily the chair, boat, and twist-boat forms. The presence of two carbonyl groups and four methyl substituents significantly influences the stability of these conformers.

A critical aspect of the conformational analysis of this molecule is the steric hindrance introduced by the gem-dimethyl groups at the C2 and C5 positions. These bulky substituents play a dominant role in dictating the most stable conformation of the six-membered ring.

The primary equilibrium of interest would be between the chair and the twist-boat conformations. In a typical cyclohexane ring, the chair conformation is significantly more stable. However, in highly substituted derivatives, non-chair forms can become more populated.

Caption: Postulated conformational equilibrium pathway.

Data Presentation

Due to the absence of specific experimental or computational studies on 2,2,5,5-tetramethylcyclohexane-1,4-dione, a quantitative data summary table cannot be provided. Such a table would typically include:

-

Calculated/Experimental Energies: Relative energies of the chair, twist-boat, and boat conformations (e.g., in kcal/mol).

-

Key Dihedral Angles: Specific dihedral angles defining the ring pucker in each conformer.

-

Important Bond Lengths: Carbon-carbon and carbon-oxygen bond lengths, which may vary slightly between conformations.

-

NMR Parameters: Predicted or observed chemical shifts and coupling constants for the methylene (B1212753) protons, which would be sensitive to the ring conformation.

Experimental Protocols

Detailed experimental protocols for the conformational analysis of this specific molecule are not available. However, a general workflow for such an analysis would involve the following key experiments:

-

Synthesis and Purification: The initial step would be the synthesis of 2,2,5,5-tetramethylcyclohexane-1,4-dione, followed by rigorous purification to ensure the absence of impurities that could interfere with spectroscopic analysis.

-

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction would provide the most definitive information about the solid-state conformation, including precise bond lengths and angles.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Temperature-Dependent NMR: This would be a crucial experiment. By acquiring NMR spectra at various temperatures, one could potentially observe the coalescence of signals, allowing for the determination of the energy barrier to ring inversion between different conformers.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments could provide information about through-space proximities of protons, helping to distinguish between different spatial arrangements in the various conformations.

-

-

Computational Chemistry:

-

Molecular Mechanics (MM): Force field calculations (e.g., MMFF, AMBER) would offer a rapid initial assessment of the relative energies of different conformers.

-

Ab Initio and Density Functional Theory (DFT) Calculations: High-level quantum mechanical calculations would be necessary to obtain more accurate geometries, relative energies, and predicted spectroscopic parameters for the different conformations.

-

Caption: A typical experimental and computational workflow.

Stereochemistry of 2,2,5,5-Tetramethylcyclohexane-1,4-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the stereochemistry of 2,2,5,5-tetramethylcyclohexane-1,4-dione. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from analogous sterically hindered cyclohexane (B81311) derivatives and fundamental stereochemical principles to offer a comprehensive analysis. The guide covers the conformational landscape, predicted spectroscopic characteristics, and detailed experimental protocols for synthesis and characterization, aimed at supporting further research and application in drug development and materials science.

Introduction

2,2,5,5-Tetramethylcyclohexane-1,4-dione is a symmetrically substituted cyclic dione. The presence of four methyl groups, arranged as geminal pairs on the C2 and C5 positions, introduces significant steric hindrance that profoundly influences its conformational preferences and reactivity. Understanding the three-dimensional structure and dynamic behavior of this molecule is crucial for its potential applications in medicinal chemistry and as a building block in organic synthesis. This guide will delve into the core aspects of its stereochemistry, providing both theoretical predictions and practical experimental guidance.

Conformational Analysis

The conformational landscape of cyclohexane derivatives is typically dominated by the chair conformation, which minimizes both angle and torsional strain. However, the introduction of bulky substituents can lead to the population of other conformations, such as the twist-boat.

For 2,2,5,5-tetramethylcyclohexane-1,4-dione, the chair conformation is expected to be the most stable. In this conformation, the gem-dimethyl groups will occupy both axial and equatorial positions on the C2 and C5 carbons. The carbonyl groups at C1 and C4 introduce some flattening of the ring compared to cyclohexane. The primary conformational equilibrium to consider is the ring inversion between two equivalent chair forms.

Due to the significant steric interactions involving the four methyl groups, a substantial energy barrier to ring inversion is anticipated. This is analogous to other highly substituted cyclohexanones, such as 2,2,6,6-tetramethylcyclohexanone, which exhibit a higher barrier to inversion compared to the parent cyclohexanone (B45756). While the chair form is predicted to be the global minimum, the twist-boat conformation may exist as a higher-energy local minimum or a transition state in the ring inversion pathway.

Table 1: Predicted Conformational Energy Data (Analog-Based Estimation)

| Conformer | Relative Energy (kcal/mol) | Key Steric Interactions |

| Chair | 0 (Global Minimum) | Gauche interactions involving methyl groups. |

| Twist-Boat | 3-5 (Local Minimum/Transition State) | Flagpole interactions and torsional strain. |

| Boat | > 5 (Transition State) | Severe flagpole interactions between C1 and C4 positions. |

Note: These values are estimations based on data from sterically hindered cyclohexanone analogs and computational studies on similar systems. Actual experimental values may vary.

Figure 1. Conformational inversion pathway of 2,2,5,5-tetramethylcyclohexane-1,4-dione.

Experimental Protocols

Synthesis of 2,2,5,5-Tetramethylcyclohexane-1,4-dione

A potential synthetic route to 2,2,5,5-tetramethylcyclohexane-1,4-dione involves the oxidation of a suitable precursor. A plausible method is the oxidation of 2,2,5,5-tetramethylcyclohexane-1,4-diol.

Materials:

-

2,2,5,5-tetramethylcyclohexane-1,4-diol

-

Pyridinium (B92312) chlorochromate (PCC) or other suitable oxidizing agent (e.g., Swern oxidation reagents)

-

Dichloromethane (B109758) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for elution

Procedure:

-

Dissolve 2,2,5,5-tetramethylcyclohexane-1,4-diol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridinium chlorochromate (PCC) in one portion to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product and remove the solvent in vacuo to yield pure 2,2,5,5-tetramethylcyclohexane-1,4-dione.

Figure 2. Synthetic workflow for the preparation of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of 2,2,5,5-tetramethylcyclohexane-1,4-dione.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): Due to the symmetry of the molecule in the chair conformation, a simple spectrum is expected at room temperature, assuming rapid ring inversion on the NMR timescale.

-

δ 1.2-1.4 ppm (s, 12H): A singlet for the twelve equivalent protons of the four methyl groups.

-

δ 2.5-2.7 ppm (s, 4H): A singlet for the four equivalent methylene (B1212753) protons.

At low temperatures, where ring inversion is slow, the spectrum would become more complex, with distinct signals for the axial and equatorial methyl and methylene protons.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

δ 25-30 ppm: Signal for the methyl carbons.

-

δ 45-50 ppm: Signal for the quaternary carbons (C2 and C5).

-

δ 50-55 ppm: Signal for the methylene carbons (C3 and C6).

-

δ 205-215 ppm: Signal for the carbonyl carbons (C1 and C4).

Table 2: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 1.2-1.4 | singlet | -CH₃ (12H) |

| ¹H | 2.5-2.7 | singlet | -CH₂- (4H) |

| ¹³C | 25-30 | quartet | -CH₃ |

| ¹³C | 45-50 | singlet | C(CH₃)₂ |

| ¹³C | 50-55 | triplet | -CH₂- |

| ¹³C | 205-215 | singlet | C=O |

Note: These are predicted chemical shifts and may vary in experimental conditions.

X-ray Crystallography

Single-crystal X-ray diffraction would provide definitive proof of the solid-state conformation and precise geometric parameters.

Protocol for Crystal Growth:

-

Dissolve the purified 2,2,5,5-tetramethylcyclohexane-1,4-dione in a minimal amount of a suitable solvent (e.g., hot hexanes, ethyl acetate, or a mixture thereof).

-

Allow the solution to cool slowly to room temperature.

-

If no crystals form, further slow evaporation of the solvent or cooling to lower temperatures (e.g., 4 °C) may induce crystallization.

-

Select a well-formed single crystal for data collection.

Data Collection and Structure Refinement:

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).

-

Process the diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or other suitable phasing techniques.

-

Refine the structural model against the experimental data.

Table 3: Expected Crystallographic Parameters (Based on Analogs)

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric |

| Conformation | Chair |

| C=O Bond Length | ~1.21 Å |

| C-C Bond Lengths | 1.52-1.55 Å |

| C-C-C Bond Angles | 109-112° |

Conclusion

The stereochemistry of 2,2,5,5-tetramethylcyclohexane-1,4-dione is predicted to be dominated by a chair conformation with a significant energy barrier to ring inversion due to the steric bulk of the four methyl groups. This guide provides a foundational understanding of its conformational behavior, predicted spectroscopic signatures, and detailed protocols for its synthesis and characterization. The presented information, though largely based on analogy due to the scarcity of direct experimental data, offers a robust starting point for researchers and drug development professionals interested in exploring the potential of this sterically hindered cyclic dione. Further experimental and computational studies are encouraged to validate and expand upon the predictions outlined in this guide.

An In-depth Technical Guide to 2,2,5,5-Tetramethylcyclohexane-1,4-dione (CAS: 86838-54-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,5-Tetramethylcyclohexane-1,4-dione is a cyclic ketone that has been identified as a natural product isolated from the herbs of Liriodendron tulipifera, commonly known as the tulip tree.[1][2][3] Its fully substituted quaternary carbon atoms adjacent to the carbonyl groups present a unique structural motif that may impart specific chemical and biological properties. This guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, and discusses potential avenues for research and application in the context of drug discovery by drawing parallels with structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 2,2,5,5-Tetramethylcyclohexane-1,4-dione is presented in the table below. These properties are essential for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| CAS Number | 86838-54-2 | [4][5][6] |

| Molecular Formula | C10H16O2 | [4][5][6] |

| Molecular Weight | 168.23 g/mol | [4] |

| IUPAC Name | 2,2,5,5-tetramethylcyclohexane-1,4-dione | [4] |

| Boiling Point | 240.8 ± 33.0 °C at 760 mmHg | [6] |

| Flash Point | 88.1 ± 22.4 °C | [6] |

| Density | 1.0 ± 0.1 g/cm³ | [6] |

| LogP | 1.15 | [6] |

Synthesis and Spectroscopic Data

Synthesis

Currently, there is a lack of published, specific, and detailed experimental protocols for the synthesis of 2,2,5,5-Tetramethylcyclohexane-1,4-dione. However, general synthetic strategies for substituted cyclohexane-1,3-diones and related structures have been reported. For instance, a regio-selective Michael-Claisen condensation of substituted acetones with α,β-unsaturated esters has been developed for the synthesis of substituted cyclohexane-1,3-diones.[7] Another approach involves the reaction of vinyl Fischer carbene complexes with alkynes to generate cyclohexen-1,4-dione scaffolds.[8] A patented process describes the preparation of cyclohexanedione-(1,4)-tetramethyl diketal via catalytic hydrogenation, which can then be hydrolyzed to the corresponding dione (B5365651).[9]

A potential synthetic workflow for 2,2,5,5-Tetramethylcyclohexane-1,4-dione could be conceptualized based on these general methods.

Caption: Conceptual synthetic pathway.

Spectroscopic Data

Biological Activity and Potential Applications in Drug Development

Current State of Research

As of now, there are no specific studies detailing the biological activity, pharmacological effects, or toxicological profile of 2,2,5,5-Tetramethylcyclohexane-1,4-dione. While it is a known constituent of Liriodendron tulipifera, research on this plant has primarily focused on its other chemical components, such as alkaloids and sesquiterpene lactones, which have shown various biological activities.

Potential Research Directions

The cyclohexane-1,4-dione scaffold is a structural motif present in various biologically active molecules. This suggests that 2,2,5,5-Tetramethylcyclohexane-1,4-dione could serve as a valuable starting material or a scaffold for the development of novel therapeutic agents. The gem-dimethyl substitution pattern might enhance metabolic stability and influence the conformational properties of the ring, which could be advantageous in drug design.

A logical workflow for investigating the therapeutic potential of this compound would involve a series of in silico and in vitro studies.

Caption: Drug discovery workflow.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions could provide initial insights into the compound's drug-likeness.[11][12] Molecular docking studies against various therapeutic targets could help in identifying potential biological pathways it might modulate.[13] Subsequent in vitro screening, for instance, against a panel of cancer cell lines or specific enzymes, would be the next logical step to validate any computational hits.

Conclusion and Future Perspectives

2,2,5,5-Tetramethylcyclohexane-1,4-dione is a structurally interesting natural product with currently unexplored biological potential. The lack of comprehensive data on its synthesis, spectroscopy, and bioactivity presents a clear opportunity for further research. Future studies should focus on developing a reliable synthetic route to enable detailed biological evaluation. A systematic investigation of its pharmacological and toxicological properties is warranted to determine its potential as a lead compound or a scaffold in drug discovery programs. The unique substitution pattern of this dione makes it an intriguing candidate for exploring novel chemical space in the quest for new therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2,2,5,5-Tetramethylcyclohexane-1,4-dione | Natural Products-Other Structure | Ambeed.com [ambeed.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2,2,5,5-Tetramethylcyclohexane-1,4-dione | C10H16O2 | CID 13390715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2,2,5,5-Tetramethyl-1,4-cyclohexanedione | CAS#:86838-54-2 | Chemsrc [chemsrc.com]

- 7. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 8. Design, Synthesis, and Diversification of 5,5-Dimethyl Cyclohexen-1,4-dione Library - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US4161614A - Process for the preparation of cyclohexane dione-(1,4)-tetramethyl diketal - Google Patents [patents.google.com]

- 10. 3,3,5,5-TETRAMETHYLCYCLOHEXANONE(14376-79-5) 1H NMR spectrum [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Biological Landscape of 2,2,5,5-Tetramethylcyclohexane-1,4-dione and its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,5,5-Tetramethylcyclohexane-1,4-dione, a naturally occurring monoterpenoid found in Liriodendron tulipifera, serves as a core structure for a diverse range of biologically active analogs.[1][2] While comprehensive biological data on the parent compound remains limited, its structural motifs are present in numerous synthetic derivatives exhibiting significant antimicrobial, antioxidant, and antiproliferative properties. This technical guide provides an in-depth analysis of the reported biological activities of analogs of 2,2,5,5-Tetramethylcyclohexane-1,4-dione, with a focus on quantitative data, detailed experimental methodologies, and the logical frameworks of the conducted research. The information presented herein is intended to support further research and development in the pursuit of novel therapeutic agents.

Introduction

The cyclohexane-1,4-dione scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel bioactive molecules. The introduction of gem-dimethyl groups at the 2 and 5 positions, as seen in 2,2,5,5-Tetramethylcyclohexane-1,4-dione, imparts specific conformational constraints and lipophilicity that can influence biological activity. This guide explores the functional landscape of this core and its analogs, summarizing key findings from preclinical studies.

Antiproliferative and Cytotoxic Activities

Derivatives of cyclohexane-1,4-dione have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of the more potent analogs involves the induction of apoptosis.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activities of representative cyclohexa-2,5-diene-1,4-dione and naphthalene-1,4-dione analogs, presented as IC50 values (the concentration required to inhibit the growth of 50% of the cell population).

| Compound | Cell Line | IC50 (µM) |

| 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione (V) | M14 (Melanoma) | Not specified |

| 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione (XII) | Various | Not specified |

| 2-hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione (XIII) | Various | Not specified |

| 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione (BH10) | HEC1A (Endometrial Cancer) | Not specified |

Data sourced from studies on cyclohexa-2,5-diene-1,4-dione and naphthalene-1,4-dione analogs which have shown prominent cytotoxicity.[3][4][5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Plating: Human tumor cell lines are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24-72 hours).

-

MTT Addition: An MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.[3][4][5]

MTT Assay Experimental Workflow

Apoptosis Induction

For certain cyclohexa-2,5-diene-1,4-dione derivatives, the observed cytotoxicity is attributed to the induction of apoptosis. This was demonstrated to be mediated by the activation of caspases and the subsequent cleavage of poly-(ADP-ribose)-polymerase (PARP).[3][4]

Apoptosis Induction Pathway

Antimicrobial Activity

Analogs of 2,2,5,5-Tetramethylcyclohexane-1,4-dione, particularly xanthene derivatives synthesized from a tetramethylcyclohexane dione (B5365651) precursor, have shown promising antimicrobial effects.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for a representative antimicrobial analog.

| Compound | Microorganism | MIC (µg/mL) |

| 2,2,5,5-tetramethyl-9-aryl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione derivative (Compound 8) | Bacillus subtilis | Not specified |

| Staphylococcus aureus | Not specified | |

| Escherichia coli | Not specified | |

| Pseudomonas aeruginosa | Not specified | |

| Candida albicans | Not specified | |

| Saccharomyces cerevisiae | Not specified |

While the specific MIC values for the best-performing compound were not detailed in the abstract, the study indicated significant antimicrobial activity for compound 8.[6]

Experimental Protocol: Antimicrobial Susceptibility Testing

Antimicrobial activity is typically evaluated using broth microdilution or agar (B569324) diffusion methods to determine the Minimum Inhibitory Concentration (MIC).

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth (e.g., 24 hours at 37°C).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

MIC Determination Workflow

Antioxidant Activity

Certain derivatives of cyclohexane-1,3-dione have been shown to possess antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases.

Quantitative Antioxidant Data

The antioxidant activity of tetraketones derived from 5,5-dimethylcyclohexane-1,3-dione (B117516) was evaluated by their ability to scavenge the DPPH radical.

| Compound | IC50 (µM) |

| 4-methoxyphenyl-2,2′-methylenebis-(5,5-dimethylcyclohexane-1,3-dione) (1) | 66.9 |

| 2-chlorophenyl-2,2′-methylenebis-(5,5-dimethylcyclohexane-1,3-dione) (2) | 114.3 |

| 4-N,N-dimethylaminophenyl-2,2′-methylenebis-(5,5-dimethylcyclohexane-1,3-dione) (3) | 248.0 |

| Butylated hydroxyanisole (BHA) (Standard) | 44.2 |

Data from a study on the antioxidant potentials of tetraketones.[5]

Experimental Protocol: DPPH Radical Scavenging Assay

The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay is a common method for assessing antioxidant activity.

-

DPPH Solution Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Sample Preparation: Test compounds are prepared at various concentrations.

-

Reaction Mixture: The test compound solutions are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined.[5]

DPPH Assay Workflow

Conclusion and Future Directions

The analogs of 2,2,5,5-Tetramethylcyclohexane-1,4-dione represent a promising class of compounds with a wide spectrum of biological activities. The available data highlight their potential as templates for the development of novel antiproliferative, antimicrobial, and antioxidant agents. Future research should focus on elucidating the specific mechanisms of action, including the identification of molecular targets and signaling pathways. Furthermore, a comprehensive investigation into the biological activities of the parent compound, 2,2,5,5-Tetramethylcyclohexane-1,4-dione, is warranted to fully understand the contribution of the core scaffold to the observed effects of its analogs. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for therapeutic applications.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Molecular Structure of 2,2,5,5-Tetramethylcyclohexane-1,4-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of 2,2,5,5-tetramethylcyclohexane-1,4-dione. Due to a notable lack of specific experimental and computational data for this particular molecule in publicly available literature, this document establishes a foundational understanding by drawing parallels with the well-studied parent molecule, 1,4-cyclohexanedione, and other substituted cyclohexanone (B45756) analogs. The guide outlines the probable conformational landscape of 2,2,5,5-tetramethylcyclohexane-1,4-dione, details the robust computational methodologies required for its in-depth analysis, and presents the currently available computed data. This document serves as a crucial resource for researchers, enabling them to design targeted experimental and computational studies to further elucidate the unique structural and electronic properties of this molecule.

Introduction

2,2,5,5-Tetramethylcyclohexane-1,4-dione is a derivative of cyclohexane (B81311) characterized by two carbonyl groups at positions 1 and 4, and two gem-dimethyl groups at positions 2 and 5. The presence of bulky tetramethyl substitution is expected to significantly influence the conformational preferences of the cyclohexane ring, which in turn dictates its chemical reactivity, physical properties, and potential biological activity. Understanding the three-dimensional structure of this molecule is paramount for applications in medicinal chemistry, materials science, and organic synthesis.

This guide will explore the theoretical aspects of the molecular structure of 2,2,5,5-tetramethylcyclohexane-1,4-dione, focusing on its conformational isomers and the computational methods used to study them.

Conformational Analysis

The conformational landscape of cyclohexane and its derivatives is typically dominated by the chair, boat, and twist-boat conformers. For 1,4-cyclohexanedione, electron diffraction studies have shown the presence of both chair and twisted boat forms. The introduction of four methyl groups in 2,2,5,5-tetramethylcyclohexane-1,4-dione introduces significant steric strain, which will play a crucial role in determining the lowest energy conformation.

It is hypothesized that the molecule will predominantly adopt a conformation that minimizes the steric interactions between the axial methyl groups and the rest of the ring. A detailed computational study is required to determine the precise energy differences between the possible conformers.

Data Presentation

| Property | Value | Source |

| Molecular Formula | C10H16O2 | PubChem[1] |

| Molecular Weight | 168.23 g/mol | PubChem[1] |

| IUPAC Name | 2,2,5,5-tetramethylcyclohexane-1,4-dione | PubChem[1] |

| InChI | InChI=1S/C10H16O2/c1-9(2)5-8(12)10(3,4)6-7(9)11/h5-6H2,1-4H3 | PubChem[1] |

| InChIKey | OTQZSPVHJYLKOL-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC1(CC(=O)C(CC1=O)(C)C)C | PubChem[1] |

Experimental and Computational Protocols

To obtain detailed and accurate information on the molecular structure of 2,2,5,5-tetramethylcyclohexane-1,4-dione, a combination of experimental and computational techniques would be necessary.

Computational Chemistry Protocol

A robust computational protocol to investigate the molecular structure and properties of 2,2,5,5-tetramethylcyclohexane-1,4-dione would involve the following steps:

-

Conformational Search: An initial conformational search using a lower level of theory (e.g., molecular mechanics with a force field like MMFF94) to identify all possible low-energy conformers.

-

Geometry Optimization: Optimization of the geometries of the identified conformers using a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

-

Energy Calculations: Single-point energy calculations using a more accurate method (e.g., coupled-cluster theory like CCSD(T)) with a larger basis set to refine the relative energies of the conformers.

-

Analysis of Molecular Properties: Calculation of various molecular properties such as bond lengths, bond angles, dihedral angles, Mulliken charges, and natural bond orbitals (NBO) to understand the electronic structure.

Experimental Protocols

-

X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography would provide the most accurate and unambiguous determination of the solid-state molecular structure, including precise bond lengths and angles.

-

Gas-Phase Electron Diffraction: This technique can be used to determine the molecular structure in the gas phase, providing valuable information about the conformational equilibrium.

-

Spectroscopy (NMR, IR, Raman):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the symmetry of the molecule and the chemical environment of the different atoms, which can help in deducing the predominant conformation in solution.

-

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The experimental spectra can be compared with the theoretically predicted spectra to confirm the calculated structures.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the theoretical study of 2,2,5,5-tetramethylcyclohexane-1,4-dione.

Conclusion

The molecular structure of 2,2,5,5-tetramethylcyclohexane-1,4-dione presents an interesting case for theoretical and experimental investigation. The steric hindrance introduced by the gem-dimethyl groups is expected to have a profound impact on the conformational preferences of the six-membered ring. While direct experimental data for this molecule is currently scarce, this guide provides a solid framework for future research. By employing the detailed computational and experimental protocols outlined herein, a comprehensive understanding of the structural and electronic properties of 2,2,5,5-tetramethylcyclohexane-1,4-dione can be achieved, paving the way for its potential applications in various scientific disciplines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2,5,5-Tetramethylcyclohexane-1,4-dione from p-Benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed multi-step synthesis of 2,2,5,5-tetramethylcyclohexane-1,4-dione, a valuable building block in organic synthesis, starting from the readily available p-benzoquinone. The synthetic strategy involves an initial reduction of p-benzoquinone to 1,4-cyclohexanedione (B43130), followed by an exhaustive methylation to yield the desired tetramethylated product. This application note includes detailed experimental procedures, data presentation in tabular format for clarity, and visualizations of the synthetic pathway and experimental workflow to aid in laboratory implementation.

Introduction

2,2,5,5-Tetramethylcyclohexane-1,4-dione is a symmetrically substituted cyclic dione (B5365651) with potential applications as a scaffold in the synthesis of novel organic molecules and as a precursor in the development of pharmacologically active compounds. Its sterically hindered carbonyl groups and rigid cyclohexane (B81311) framework make it an interesting synthon for creating complex molecular architectures. While this compound has been isolated from natural sources, a reliable synthetic route from a simple starting material is crucial for its broader application in research and development. This protocol outlines a feasible, albeit proposed, two-step synthesis starting from p-benzoquinone.

Proposed Synthetic Pathway

The synthesis of 2,2,5,5-tetramethylcyclohexane-1,4-dione from p-benzoquinone is proposed to proceed via a two-step sequence:

-

Reduction of p-Benzoquinone: The initial step involves the reduction of the conjugated diketone system of p-benzoquinone to the saturated 1,4-cyclohexanedione.

-

Exhaustive Methylation: The second and key step is the exhaustive methylation of the α-carbons of 1,4-cyclohexanedione to introduce the four methyl groups.

Caption: Proposed synthetic pathway for 2,2,5,5-tetramethylcyclohexane-1,4-dione.

Experimental Protocols

Step 1: Synthesis of 1,4-Cyclohexanedione from p-Benzoquinone (Reduction)

This protocol describes the catalytic hydrogenation of p-benzoquinone to 1,4-cyclohexanedione.

Materials and Reagents:

-

p-Benzoquinone

-

Palladium on carbon (10% Pd/C)

-

Ethanol (reagent grade)

-

Hydrogen gas

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Büchner funnel with Celite®)

-

Rotary evaporator

Procedure:

-

In a high-pressure reaction vessel, dissolve p-benzoquinone (1.0 eq) in ethanol.

-

Carefully add 10% palladium on carbon catalyst (typically 1-5 mol% of palladium relative to the substrate).

-

Seal the reaction vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 1,4-cyclohexanedione.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes).

Quantitative Data (Step 1):

| Parameter | Value | Reference |

| Starting Material | p-Benzoquinone | Commercially Available |

| Product | 1,4-Cyclohexanedione | - |

| Typical Yield | >90% | Literature precedent for similar reductions |

| Purity | High | Recrystallization |

Step 2: Synthesis of 2,2,5,5-Tetramethylcyclohexane-1,4-dione (Exhaustive Methylation)

This proposed protocol for the exhaustive methylation of 1,4-cyclohexanedione is based on standard procedures for the α-alkylation of ketones and may require optimization.

Materials and Reagents:

-

1,4-Cyclohexanedione

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Rotary evaporator

-

Chromatography equipment

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel under an inert atmosphere of nitrogen or argon.

-

In the flask, dissolve diisopropylamine (slightly more than 4.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (4.0 eq) to the stirred solution of diisopropylamine. Allow the mixture to stir at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

In a separate flask, dissolve 1,4-cyclohexanedione (1.0 eq) in anhydrous THF.

-

Slowly add the solution of 1,4-cyclohexanedione to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete enolate formation.

-

Add a large excess of methyl iodide (at least 4.0 eq, but a larger excess may be required to drive the reaction to completion) to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data (Step 2):

| Parameter | Value | Reference |

| Starting Material | 1,4-Cyclohexanedione | Prepared in Step 1 |

| Product | 2,2,5,5-Tetramethylcyclohexane-1,4-dione | - |

| Theoretical Yield | Based on 1,4-cyclohexanedione | - |

| Expected Yield | Variable (requires optimization) | Proposed Method |

| Purity | To be determined by analysis | - |

Characterization of 2,2,5,5-Tetramethylcyclohexane-1,4-dione

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Physicochemical and Spectroscopic Data:

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₂ |

| Molecular Weight | 168.23 g/mol |

| CAS Number | 86838-54-2[1] |

| Appearance | To be determined (likely a solid) |